Disodium sebacate
CAS No.: 17265-14-4
Cat. No.: VC0526314
Molecular Formula: C10H18NaO4
Molecular Weight: 225.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17265-14-4 |
---|---|
Molecular Formula | C10H18NaO4 |
Molecular Weight | 225.24 g/mol |
IUPAC Name | disodium;decanedioate |
Standard InChI | InChI=1S/C10H18O4.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14); |
Standard InChI Key | XBVVKNHQSFUHLZ-UHFFFAOYSA-N |
SMILES | C(CCCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] |
Canonical SMILES | C(CCCCC(=O)O)CCCC(=O)O.[Na] |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Disodium sebacate is characterized by its high solubility in water (198.8 g/L at 20°C) and a density of 1.48 g/cm³ at 20°C . Its boiling point of 374.3°C and melting point of 239°C underscore its thermal stability, a critical attribute for high-temperature applications. The compound’s logP value of -4.9 at 20°C indicates strong hydrophilicity, which facilitates its use in aqueous formulations.
Structural and Molecular Characteristics
The molecular structure of disodium sebacate consists of a ten-carbon dicarboxylic acid backbone with two sodium ions replacing the acidic hydrogen atoms. This configuration enhances its ionic interaction capabilities, making it effective in corrosion inhibition and surfactant applications . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses confirm its purity, typically exceeding 98% in commercial grades .
Table 1: Key Physicochemical Properties of Disodium Sebacate
Synthesis and Production
Disodium sebacate is synthesized via the neutralization of sebacic acid with sodium hydroxide. Sebacic acid, derived from the cleavage of ricinoleic acid in castor oil, undergoes a reaction with NaOH under controlled conditions :
Industrial production typically involves:
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Saponification: Castor oil is hydrolyzed to yield ricinoleic acid, which is then oxidized to sebacic acid .
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Neutralization: Sebacic acid is reacted with sodium hydroxide in a stoichiometric ratio, followed by crystallization and drying .
The process achieves yields exceeding 95%, with impurities such as chloride ions (<300 ppm) and iron ions (<200 ppm) rigorously controlled .
Pharmacokinetics and Metabolic Disposition
Tissue Uptake and Distribution
During intravenous infusion (10 g/h over 5 hours), disodium sebacate achieves a steady-state serum concentration of 4.54 ± 0.71 µmol/mL . The apparent volume of distribution (8.39 ± 0.69 L) suggests limited tissue binding, favoring rapid elimination .
Table 2: Pharmacokinetic Parameters of Disodium Sebacate in Humans
Parameter | Value | Source |
---|---|---|
Plasma Clearance | 72 mL/min | |
Half-Life | 80.6 minutes | |
Volume of Distribution | 8.39 ± 0.69 L | |
Oxidation Rate | 6.14 ± 0.44% |
Quality Control and Specifications
Commercial grades must meet stringent purity criteria, as exemplified by the following specifications from industrial producers :
Table 3: Industrial Quality Standards for Disodium Sebacate
Parameter | Specification | Typical Value |
---|---|---|
Purity | ≥98.0% | 98.55% |
Water Content | ≤1.0% | 0.93% |
Chloride Ion | ≤300 ppm | 170 ppm |
pH (1% Solution) | 7–8 | 7.6 |
Particle Size (120 mesh) | ≥95% Transmittance | 97% |
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